Structural Specificity: 3,4-Dimethoxyphenyl vs. Furan in the FAK1 Binding Context
The presence of the 3,4-dimethoxyphenyl group on the triazole ring of CAS 497071-94-0 is a key structural differentiator from its closest known analog, SMR000031236, which contains a furan ring. While direct quantitative comparison of the two compounds against FAK1 is unavailable, the analog SMR000031236 has a documented IC50 of >30,000 nM against FAK1, indicating weak binding [1]. The shift to a dimethoxyphenyl moiety in 497071-94-0 is predicted to alter hydrophobic and hydrogen-bonding interactions within the ATP-binding pocket, a class-level inference supported by SAR studies of related triazole-coumarin hybrids where methoxy substituents are critical for modulating potency [2].
| Evidence Dimension | Predicted impact of terminal aryl group on FAK1 inhibition |
|---|---|
| Target Compound Data | 3,4-dimethoxyphenyl substituent (CAS 497071-94-0); no direct FAK1 IC50 data available |
| Comparator Or Baseline | SMR000031236 (furan analog): FAK1 IC50 > 30,000 nM [1] |
| Quantified Difference | Not quantifiable for target compound; the comparator's weak activity provides a baseline for structural optimization potential. |
| Conditions | In vitro FAK1 inhibition assay (BindingDB) |
Why This Matters
This highlights a clear structural hypothesis for improved potency, making 497071-94-0 a more attractive candidate for FAK1-focused lead optimization than the weakly active furan analog.
- [1] BindingDB. (2024). Entry for BDBM40031 (MLS000095690, SMR000031236). Focal adhesion kinase 1 (Homo sapiens) binding data. View Source
- [2] Keser, M., Menteşe, E., Ilhan, S., Emirik, M., & Atmaca, H. (2025). Design, Synthesis, and Molecular Docking of Triazole-Coumarin Hybrids as Potent Breast Cancer Inhibitors. Chemistry & Biodiversity, e202501775. View Source
